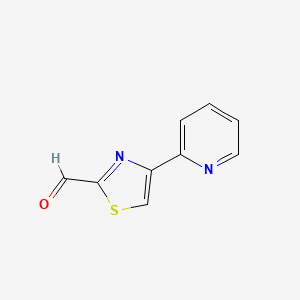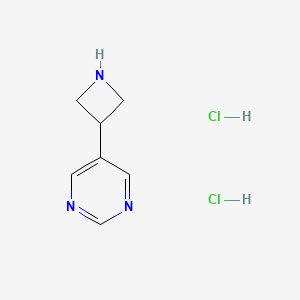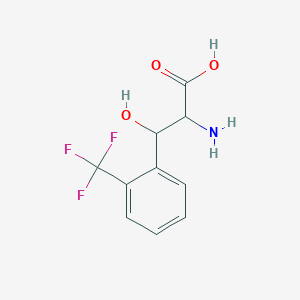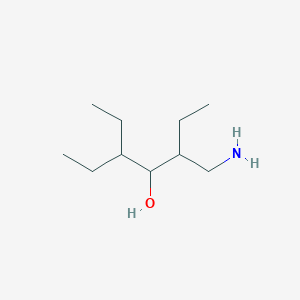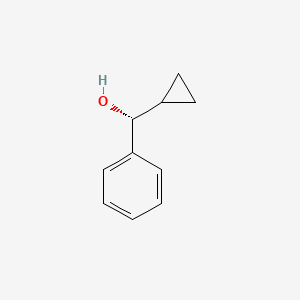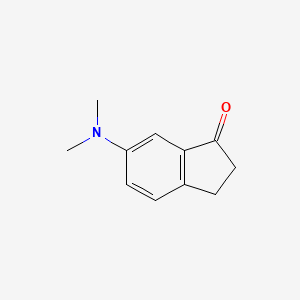
(E)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties
Uniqueness
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide is unique due to its combination of a pyrrolidine ring and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C19H20N2O3S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(E)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-15-14-17(9-10-18(15)21-12-5-8-19(21)22)20-25(23,24)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-11,13-14,20H,5,8,12H2,1H3/b13-11+ |
InChI-Schlüssel |
ZLHOGYDHPLMXMT-ACCUITESSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCCC3=O |
Kanonische SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


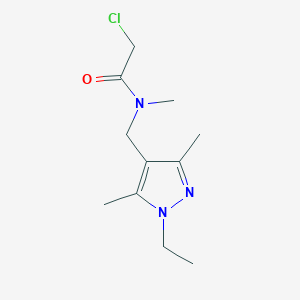

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
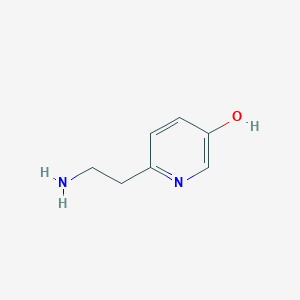

![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
